molecular formula C28H27N3O4 B8180736 Methylbenzoyl-L-tryptophyl-D-phenylalaninate

Methylbenzoyl-L-tryptophyl-D-phenylalaninate

Cat. No.: B8180736
M. Wt: 469.5 g/mol
InChI Key: MPFZAIDTRUPTSU-UHFFFAOYSA-N
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Description

Methylbenzoyl-L-tryptophyl-D-phenylalaninate is a synthetic compound with the molecular formula C28H27N3O4 and a molecular weight of 469.54 g/mol . It is known for its complex structure, which includes a benzoyl group, a tryptophan derivative, and a phenylalanine derivative. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Methylbenzoyl-L-tryptophyl-D-phenylalaninate involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to increase yield and efficiency.

Chemical Reactions Analysis

Methylbenzoyl-L-tryptophyl-D-phenylalaninate undergoes various chemical reactions, including:

Scientific Research Applications

Methylbenzoyl-L-tryptophyl-D-phenylalaninate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the development of new materials and as a component in specialized chemical formulations.

Mechanism of Action

The mechanism of action of Methylbenzoyl-L-tryptophyl-D-phenylalaninate involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The compound may also interact with cellular pathways, influencing processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Methylbenzoyl-L-tryptophyl-D-phenylalaninate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups and stereochemistry, making it a valuable compound for various research applications.

Biological Activity

Methylbenzoyl-L-tryptophyl-D-phenylalaninate (MBTP) is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

MBTP is a dipeptide derivative that combines elements from tryptophan and phenylalanine. Its structure can be depicted as follows:

Methylbenzoyl L tryptophyl D phenylalaninate=C20H24N2O3\text{Methylbenzoyl L tryptophyl D phenylalaninate}=\text{C}_{20}\text{H}_{24}\text{N}_{2}\text{O}_{3}

This compound exhibits unique properties due to the presence of both L- and D-amino acids, which can influence its biological activity.

Mechanisms of Biological Activity

  • Antimicrobial Activity : Recent studies have shown that compounds similar to MBTP exhibit significant antimicrobial properties. For instance, derivatives of phenylalanine have been reported to demonstrate activity against Mycobacterium abscessus with minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μM . This suggests that MBTP may possess similar antimicrobial capabilities due to its structural components.
  • Inhibition of Amyloid Formation : Research indicates that D-phenylalanine can inhibit amyloid fibril formation associated with various diseases, such as phenylketonuria. This inhibition occurs through the formation of non-propagating flakes rather than fibrils, which could suggest a protective mechanism against neurodegenerative diseases . The presence of D-phenylalanine in MBTP may contribute to this protective effect.
  • Metabolic Pathways : The metabolic pathways for L-tryptophan and L-phenylalanine derivatives differ slightly, which may affect how MBTP is processed in biological systems. For example, specific Klebsiella strains metabolize these compounds differently under varying conditions .

Case Study 1: Antimicrobial Efficacy

A study focusing on the antimicrobial effects of phenylalanine derivatives found that certain formulations exhibited significant antibacterial activity against multiple strains, highlighting the potential for MBTP in treating bacterial infections . The study utilized molecular docking to elucidate binding mechanisms with bacterial enzymes, further supporting the compound's therapeutic potential.

Case Study 2: Amyloid Inhibition

In another investigation, the effects of D-phenylalanine on L-phenylalanine aggregation were analyzed. It was found that D-phenylalanine effectively prevented fibril formation, leading to non-fibrillar aggregates . This finding is crucial for understanding how MBTP might mitigate amyloid-related pathologies.

Table 1: Antimicrobial Activity of Phenylalanine Derivatives

CompoundMIC (μM)Target Pathogen
Nα-2-thiophenoyl-D-phenylalanine6.25 - 12.5Mycobacterium abscessus
This compoundTBDTBD

Table 2: Effects on Amyloid Formation

CompoundEffect on Fibril FormationType of Aggregate
D-PhenylalanineInhibitoryNon-propagating flakes
L-PhenylalaninePromotesFibrillar structures

Properties

IUPAC Name

methyl 2-[[2-benzamido-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O4/c1-35-28(34)25(16-19-10-4-2-5-11-19)31-27(33)24(30-26(32)20-12-6-3-7-13-20)17-21-18-29-23-15-9-8-14-22(21)23/h2-15,18,24-25,29H,16-17H2,1H3,(H,30,32)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFZAIDTRUPTSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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